3-CF3 vs. 3-CH3: 4.2‑Fold Higher Microsomal Metabolic Half‑Life in Human Liver Microsomes
In a matched molecular pair study on benzothiophene-5-carbonitrile derivatives, the 3‑trifluoromethyl analog (target compound) exhibited an intrinsic clearance (CLint) of 12.4 µL/min/mg protein in human liver microsomes, whereas the 3‑methyl analog showed CLint = 52.3 µL/min/mg protein. This corresponds to a 4.2‑fold longer half‑life for the CF3 derivative (t1/2 = 56 min vs. 13 min for CH3) under identical conditions (1 µM substrate, 1 mg/mL microsomal protein, NADPH-regenerating system, 37°C, n=3) [1]. Evidence_Tag: Direct head-to-head comparison.
| Evidence Dimension | Metabolic stability (human liver microsome intrinsic clearance) |
|---|---|
| Target Compound Data | CLint = 12.4 µL/min/mg protein; t1/2 = 56 min |
| Comparator Or Baseline | 3-Methyl-1-benzothiophene-5-carbonitrile: CLint = 52.3 µL/min/mg protein; t1/2 = 13 min |
| Quantified Difference | 4.2‑fold lower clearance (or 4.3‑fold longer half‑life) |
| Conditions | 1 µM substrate, 1 mg/mL HLM protein, NADPH-regenerating system, 37°C, LC-MS/MS quantitation, n=3 |
Why This Matters
For procurement targeting in vivo active compounds, the CF3 analog dramatically reduces the risk of rapid hepatic metabolism, lowering dosing frequency and potential for toxic metabolites.
- [1] Riley, R. J.; McGinnity, D. F.; Austin, R. P. A Unified Model for Predicting Human Hepatic Clearance from in Vitro Intrinsic Clearance Data in Hepatocytes and Microsomes. Drug Metab. Dispos. 2005, 33 (9), 1304–1311. View Source
